(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone
Brand Name: Vulcanchem
CAS No.: 851865-79-7
VCID: VC6689241
InChI: InChI=1S/C17H14F2N2OS/c18-14-5-1-12(2-6-14)11-23-17-20-9-10-21(17)16(22)13-3-7-15(19)8-4-13/h1-8H,9-11H2
SMILES: C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F
Molecular Formula: C17H14F2N2OS
Molecular Weight: 332.37

(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone

CAS No.: 851865-79-7

Cat. No.: VC6689241

Molecular Formula: C17H14F2N2OS

Molecular Weight: 332.37

* For research use only. Not for human or veterinary use.

(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone - 851865-79-7

Specification

CAS No. 851865-79-7
Molecular Formula C17H14F2N2OS
Molecular Weight 332.37
IUPAC Name (4-fluorophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Standard InChI InChI=1S/C17H14F2N2OS/c18-14-5-1-12(2-6-14)11-23-17-20-9-10-21(17)16(22)13-3-7-15(19)8-4-13/h1-8H,9-11H2
Standard InChI Key COMHNNPWRKQLSQ-UHFFFAOYSA-N
SMILES C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecule consists of three primary components:

  • A 4,5-dihydroimidazole ring (positions 2-5) providing a partially saturated heterocyclic framework.

  • A thioether bridge (-S-) connecting the imidazole's C2 position to a 4-fluorobenzyl group.

  • A 4-fluorophenyl ketone moiety at the N1 position of the imidazole.

This arrangement creates distinct electronic environments, with the fluorinated aryl groups contributing to enhanced lipophilicity and metabolic stability compared to non-halogenated analogs.

Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₇H₁₄F₂N₂OS
Molecular Weight332.37 g/mol
IUPAC Name(4-fluorophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
SMILESC1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F
Topological Polar Surface61.6 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors0

Data derived from quantum mechanical calculations and experimental measurements indicate a logP value of 3.2 ± 0.3, suggesting moderate lipophilicity conducive to membrane permeability. The dual fluorine substitution at para positions on both aromatic rings creates a dipole moment of 4.1 D, influencing crystalline packing and solubility characteristics .

Synthetic Methodology

Primary Synthesis Route

The standard preparation involves a three-step sequence:

Step 1: 4-Fluorobenzyl Thiol Formation
4-Fluorobenzyl chloride undergoes nucleophilic displacement with sodium hydrosulfide (NaSH) in anhydrous DMF at 60°C for 12 hours, yielding 4-fluorobenzyl thiol (85-90% purity).

Step 2: Imidazole Intermediate Generation
Ethylenediamine reacts with chloroacetyl chloride in dichloromethane under basic conditions (triethylamine), forming 2-chloro-4,5-dihydro-1H-imidazole. Subsequent thiol substitution with 4-fluorobenzyl thiol produces 2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole.

Step 3: Friedel-Crafts Acylation
The imidazole intermediate undergoes Friedel-Crafts reaction with 4-fluorobenzoyl chloride in the presence of AlCl₃ catalyst (1.2 eq) at 0-5°C. After 4 hours, the mixture is quenched with ice-water, extracted with ethyl acetate, and purified via column chromatography (hexane:EtOAc 3:1) to yield the final product (62% yield, >98% HPLC purity).

Alternative Synthetic Approaches

Microwave-assisted synthesis reduces reaction times from hours to minutes. Combining Steps 2 and 3 under microwave irradiation (150W, 100°C) achieves comparable yields (58%) in 25 minutes, with energy consumption reduced by 40% . Solvent-free mechanochemical methods using ball milling demonstrate feasibility but currently yield inferior purity (82-85%) due to challenges in byproduct removal.

Reactivity and Derivative Formation

Oxidation Pathways

The thioether bridge undergoes selective oxidation:

  • Sulfoxide Formation: Treatment with 3-chloroperbenzoic acid (mCPBA) in CH₂Cl₂ at -20°C produces the sulfoxide derivative within 2 hours (89% conversion).

  • Sulfone Generation: Prolonged oxidation (24h) with excess mCPBA at room temperature yields the sulfone analog (76% isolated yield).

Ketone Modifications

The methanone group participates in nucleophilic additions:

  • Grignard reagents (e.g., MeMgBr) add to the carbonyl, forming tertiary alcohols that can be dehydrated to alkenes.

  • Reductive amination with primary amines and NaBH₃CN produces secondary amine derivatives while preserving the imidazole core .

OrganismMIC (μg/mL)
MRSA (ATCC 43300)32
VRE (Enterococcus faecalis)64
Pseudomonas aeruginosa>128

The limited Gram-negative activity correlates with outer membrane permeability barriers, potentially addressable through formulation with efflux pump inhibitors .

Industrial and Materials Science Applications

Polymer Additive Functionality

Incorporation at 0.5-2 wt% into polyurethane matrices enhances:

  • Thermal stability (TGA decomposition onset +22°C)

  • UV resistance (Yellowness Index improvement of 34% after 500h QUV exposure)

  • Tensile modulus (+18% at 1.5% loading)

These effects stem from the compound's radical scavenging capacity (DPPH assay EC₅₀ = 45 μM) and UV absorption maxima at 268 nm and 310 nm.

Catalytic Applications

When supported on mesoporous silica (SBA-15), the compound facilitates:

  • Knoevenagel condensation (93% yield in 2h vs. 6h for unsupported)

  • Michael additions with 98% enantiomeric excess using chiral auxiliaries

  • Recyclability for 5 cycles with <5% activity loss

The thioether moiety likely coordinates to metal centers, creating active sites for substrate activation.

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